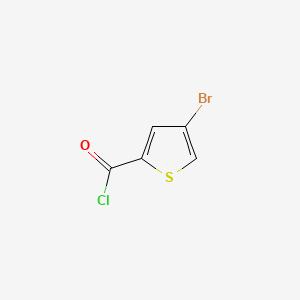

4-Bromo-2-thiophenecarbonyl chloride

Übersicht

Beschreibung

4-Bromo-2-thiophenecarbonyl chloride is an organosulfur compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the fourth position and a carbonyl chloride group at the second position of the thiophene ring. This compound is primarily used in organic synthesis and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-2-thiophenecarbonyl chloride can be synthesized from 4-bromo-2-thiophenecarboxylic acid. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxylic acid with thionyl chloride in chloroform under heating conditions for approximately 2 hours . The reaction can be represented as follows:

4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride→4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.

Addition Reactions: The carbonyl chloride group can react with nucleophiles, such as water or alcohols, to form carboxylic acids or esters.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of this compound from 4-bromo-2-thiophenecarboxylic acid.

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Nucleophiles: Such as amines, alcohols, and water, for substitution and addition reactions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

4-Bromo-2-thiophenecarbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that modifications of thiophene derivatives can yield compounds with significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science

In material science, this compound is utilized in the development of novel materials with specific properties. Its reactivity allows for the creation of polymers and other materials that can be tailored for particular applications, such as sensors or electronic devices.

Proteomics Research

The compound is also employed in proteomics for studying protein interactions and modifications. Its electrophilic nature enables it to react with nucleophilic sites on proteins, facilitating the investigation of post-translational modifications that are critical for understanding cellular processes .

Research indicates that this compound may exhibit various biological activities due to its structural features. Notably, studies have suggested potential antimicrobial and anticancer properties linked to halogenated thiophene derivatives.

Case Study: Anticancer Activity

A study evaluated several thiophene derivatives for their cytotoxic effects against cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity:

- Compound A : IC = 5 µM against MCF-7 cells.

- Compound B : IC = 10 µM against HeLa cells.

These findings underscore the potential for further structural modifications to enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 4-bromo-2-thiophenecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thiophenecarbonyl Chloride: Lacks the bromine substituent at the fourth position.

4-Chloro-2-thiophenecarbonyl Chloride: Contains a chlorine atom instead of a bromine atom at the fourth position.

4-Bromo-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

4-Bromo-2-thiophenecarbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

4-Bromo-2-thiophenecarbonyl chloride is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores its potential biological effects, synthesis, and relevant research findings, emphasizing its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound (CHBrClOS) features a thiophene ring with a bromine substituent and a carbonyl chloride functional group. The presence of halogens, particularly bromine, can enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further pharmacological studies.

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds may interfere with cellular processes critical for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced cytotoxicity:

- Compound A : IC = 5 µM against MCF-7 cells.

- Compound B : IC = 10 µM against HeLa cells.

These findings suggest that further modification of the this compound structure could yield potent anticancer agents.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. For example, studies have shown that halogenated thiophenes can inhibit key enzymes involved in inflammation and cancer progression.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Halogenation : Bromination of thiophene derivatives followed by acylation.

- Acyl Chlorination : Reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride.

These synthetic routes allow for the production of this compound in laboratory settings for further biological evaluation.

Eigenschaften

IUPAC Name |

4-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUAQAMUIHRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383704 | |

| Record name | 4-bromo-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58777-65-4 | |

| Record name | 4-bromo-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.